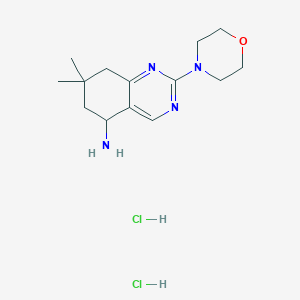
7,7-二甲基-2-吗啉-4-基-5,6,7,8-四氢喹唑啉-5-胺二盐酸盐
描述
“7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectral techniques. These techniques include 1H and 13C NMR, LCMS, and IR, which provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied. The results show that the compound exhibits good antibacterial activity amongst the compounds under investigation .科学研究应用
概述
尽管文献中没有直接提及特定化合物“7,7-二甲基-2-吗啉-4-基-5,6,7,8-四氢喹唑啉-5-胺二盐酸盐”,但了解其结构表明它可能涉及研究领域,重点关注杂环化学、药物化学和药物开发,因为其复杂的结构。根据其结构组分,如吗啉衍生物和喹唑啉化合物,可以深入探讨相关研究领域和应用,这些组分在科学研究中因其药理特性而备受关注。
吗啉衍生物
吗啉衍生物在药理研究中是一个重要的焦点,因为它们具有广泛的生物活性。一篇综述强调了吗啉的重要性,作为一种存在于各种化合物中的六元芳香有机杂环,用于多样的药理活性。该综述总结了吗啉衍生物的广泛药理特性范围,表明它们在药物开发和治疗应用中的潜力(Asif & Imran, 2019)。
喹唑啉化合物
喹唑啉化合物由于其结构多样性和生物活性而被探索,用于治疗各种疾病的潜力。尽管没有直接提及所讨论的化合物,但对喹唑啉及其衍生物的研究通常侧重于其抗癌、抗病毒和抗菌特性。这表明7,7-二甲基-2-吗啉-4-基-5,6,7,8-四氢喹唑啉-5-胺二盐酸盐可能在这些领域具有潜在应用,取决于具体的研究和发现。
潜在研究应用
鉴于该化合物的结构组分,潜在的研究应用可能包括:
神经保护和抗抑郁活性:对类似化合物的研究显示出在神经保护和抗抑郁效应方面的潜力。例如,哺乳动物大脑中存在的化合物在动物模型中显示出神经保护、抗成瘾和类抗抑郁活性,为研究精神健康障碍提供了一个有前途的途径(Antkiewicz‐Michaluk等,2018)。
癌症研究:对吗啉和吡喃衍生物的药理兴趣突显了在癌症研究中探索这些化合物的重要性。它们在生物化学中的作用以及在开发抗癌策略中的潜在应用是值得关注的(Asif & Imran, 2019)。
化学合成和药物开发:7,7-二甲基-2-吗啉-4-基-5,6,7,8-四氢喹唑啉-5-胺二盐酸盐的结构复杂性表明其在化学合成和药物开发中的实用性,特别是在设计具有特定药理靶点的分子方面。
作用机制
Target of Action
The primary targets of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride are p97 ATPase and GATA modulator . These targets play a crucial role in various biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its targets by selectively and potently inhibiting them . This inhibition results in changes in the normal functioning of the targets, which can lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride include those involved in cell growth and differentiation . The downstream effects of these changes can lead to alterations in various biological processes, including immune response, viral infection, and neurological disorders .
Pharmacokinetics
The ADME properties of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride Given the compound’s potent activity, it is likely that it has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride ’s action include changes in cell growth and differentiation . These changes can lead to various biological effects, including potent hypoglycemic activity .
生化分析
Biochemical Properties
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses . Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis . This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins . This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells . The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy .
属性
IUPAC Name |
7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXALIWSUXWOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
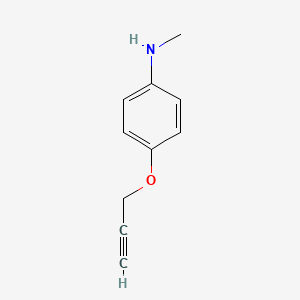
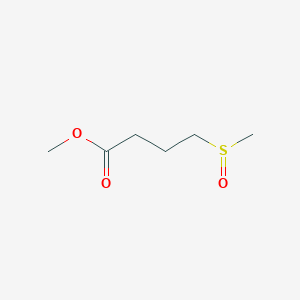
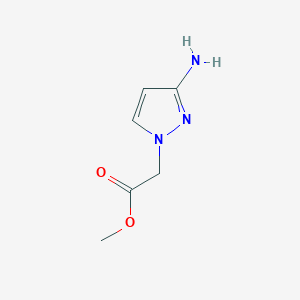
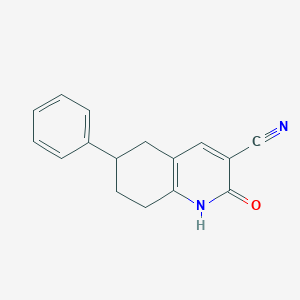


![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)
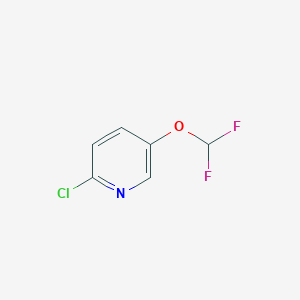
![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)